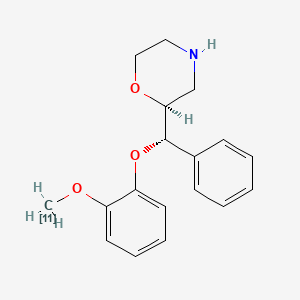

Mener, (S,S)-C-11

Description

Contextualization of Mener, (S,S)-C-11 as a Research Compound

This compound, also known by synonyms such as (S,S)-[11C]Methylreboxetine and 11C-MRB, is primarily utilized as a radioligand in Positron Emission Tomography (PET) imaging. ontosight.ai The incorporation of the carbon-11 (B1219553) isotope, a positron-emitting radionuclide with a half-life of approximately 20.4 minutes, allows for the non-invasive visualization and quantification of its biological targets in the living brain. ontosight.ai

The principal application of this compound lies in its ability to selectively bind to norepinephrine (B1679862) transporters (NETs). ontosight.ainih.gov NETs are crucial proteins responsible for the reuptake of the neurotransmitter norepinephrine from the synaptic cleft, thereby regulating its concentration and signaling. Alterations in NET density and function have been implicated in a variety of neurological and psychiatric conditions. ontosight.ai Consequently, this compound serves as a valuable tool for studying the pathophysiology of these disorders and for the development of targeted therapeutic interventions. ontosight.aioup.com

The synthesis of this compound is a critical aspect of its use. It is typically produced through the methylation of its precursor, (S,S)-desethylreboxetine, using [11C]methyl iodide. snmjournals.org The rapid synthesis and purification are essential to ensure high radiochemical purity and specific activity for effective PET imaging. ontosight.aisnmjournals.org

Table 1: Key Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[(S)-(2-(11C)methoxyphenoxy)-phenylmethyl]morpholine nih.gov |

| Molecular Formula | C18H21NO3 nih.gov |

| Molecular Weight | 298.36 g/mol nih.gov |

| Target | Norepinephrine Transporter (NET) nih.gov |

| Detection Method | Positron Emission Tomography (PET) nih.gov |

| Radioisotope | Carbon-11 (11C) nih.gov |

Significance of Stereochemistry in Ligand Design: The (S,S) Enantiomer

The stereochemistry of a ligand, the three-dimensional arrangement of its atoms, is a fundamental determinant of its biological activity. nih.govuni-muenster.de In the case of Mener, the specific (S,S) configuration is paramount to its high affinity and selectivity for the norepinephrine transporter. researchgate.net

Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological properties. nih.gov One enantiomer may bind to a receptor with high affinity, while the other may have significantly lower affinity or even interact with different targets altogether. nih.gov This is because biological macromolecules, such as receptors and transporters, are themselves chiral and will interact differently with the distinct stereoisomers of a ligand. uni-muenster.de

Research has demonstrated that the (S,S) enantiomer of Mener is the biologically active form for imaging NET. researchgate.net In contrast, the (R,R)-enantiomer shows homogeneous uptake and washout in the brain, indicating a lack of specific binding to NET. researchgate.net This highlights the critical importance of isolating the pure (S,S) enantiomer for use as a PET radiotracer to ensure that the observed signal is a true representation of NET density. researchgate.net The design and synthesis of stereochemically pure ligands like this compound are a cornerstone of modern medicinal chemistry and neuropharmacology, enabling the development of highly specific molecular probes and therapeutic agents. uni-muenster.decsic.es

Overview of Research Trajectories Involving this compound

Research utilizing this compound has primarily focused on its application as a PET radioligand to investigate the role of the noradrenergic system in various neurological and psychiatric disorders. ontosight.ai

A significant area of investigation has been Parkinson's disease (PD). oup.comsnmjournals.orgoup.com Studies have employed [11C]MeNER PET to map the loss of noradrenergic neurons in patients with PD. snmjournals.orgnih.gov Research has shown a widespread reduction in [11C]MeNER binding in the brains of PD patients compared to healthy individuals, providing in vivo evidence for the degeneration of noradrenergic projections in this disease. oup.comsnmjournals.org These findings are crucial for understanding the non-motor symptoms of PD, such as cognitive impairment and autonomic dysfunction, which may be linked to noradrenergic deficits. oup.comoup.com

The metabolism of this compound has also been a subject of study to validate its suitability as a quantitative PET ligand. researchgate.net In human subjects, the compound metabolizes slowly, with the parent compound remaining the dominant radioactive species in plasma during the course of a typical PET scan. researchgate.net This favorable metabolic profile supports its use for quantitative imaging of NET. researchgate.net

Furthermore, this compound has been instrumental in preclinical studies in non-human primates to assess the occupancy of norepinephrine transporters by potential therapeutic drugs. patsnap.com Such studies are vital for drug development, providing insights into the in vivo potency and mechanism of action of new compounds targeting the noradrenergic system. patsnap.com While this compound has proven to be a valuable research tool, ongoing research aims to develop next-generation radiotracers with potentially even more favorable properties for imaging NET. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

634591-18-7 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

298.36 g/mol |

IUPAC Name |

(2S)-2-[(S)-(2-(111C)methoxyphenoxy)-phenylmethyl]morpholine |

InChI |

InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1/i1-1 |

InChI Key |

MZGJHBJKODTIQM-RIVWMEAKSA-N |

Isomeric SMILES |

[11CH3]OC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Mener, S,s C 11

Precursor Selection and Preparation for the Morpholine (B109124) Backbone

The construction of the morpholine backbone of the Mener precursor, (S,S)-desethylreboxetine, can be achieved through various strategic approaches, often starting from commercially available materials. The choice of precursor dictates the subsequent steps required to build the heterocyclic core and install the necessary stereochemistry.

One common strategy begins with cinnamyl alcohol derivatives. In a process developed for the related compound (S,S)-reboxetine, which can be adapted for the Mener precursor, the synthesis commences with a Sharpless asymmetric epoxidation of trans-cinnamyl alcohol. acs.orgpsu.edu This reaction establishes the two chiral centers early in the synthesis, yielding (2R,3R)-phenylglycidol. acs.org This chiral epoxide is a critical intermediate. Without isolation, it undergoes a ring-opening reaction upon treatment with a protected catechol, such as 2-ethoxyphenol (B1204887) (for reboxetine) or a suitably protected 2-hydroxyphenol, to form the C-O bond at the benzylic position. acs.org The resulting amino alcohol is then cyclized to form the morpholine ring in subsequent steps. psu.edu

An alternative approach utilizes a chiral pool strategy, starting from an enantiomerically pure building block. For instance, a highly efficient synthesis of (S,S)-reboxetine has been demonstrated starting from commercially available (S)-3-amino-1,2-propanediol. acs.orgfigshare.com This method involves the initial reaction of the amino diol with chloroacetyl chloride to form an amide, which then undergoes base-mediated cyclization to furnish a chiral morpholinone. This key intermediate, (S)-2-(hydroxymethyl)morpholine, contains one of the required stereocenters and the basic morpholine structure, which is then elaborated in further steps to introduce the remaining substituents. acs.orgtaltech.ee

A classical, albeit less efficient, method involves the synthesis of a racemic morpholine precursor followed by resolution. For example, a seven-step synthesis starting from racemic (2RS,3RS)-cinnamyl alcohol-2,3-epoxide has been reported. nih.gov The epoxide is opened with ammonia, and the resulting amino alcohol is protected and cyclized to yield (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine. This racemic mixture is then resolved using a chiral acid, such as (+)-mandelic acid, to isolate the desired (2S,3S)-diastereomer, which is subsequently deprotected to give the precursor. nih.gov

Stereoselective Synthesis Strategies for Chiral Centers

The therapeutic efficacy and binding selectivity of Mener are critically dependent on its (S,S) configuration. ijamtes.org Therefore, a central challenge in its synthesis is the precise control of the two stereocenters on the morpholine ring. Several advanced stereoselective strategies have been developed to address this.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and efficient method for establishing the required stereochemistry, often providing high enantiomeric and diastereomeric purity.

Sharpless Asymmetric Epoxidation: A prominent strategy for synthesizing the (S,S)-reboxetine precursor involves the Sharpless asymmetric epoxidation of trans-cinnamyl alcohol. acs.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant. By selecting the appropriate enantiomer of DET, the epoxidation can be directed to produce the desired (2R,3R)-phenylglycidol intermediate with high enantiomeric excess (typically >92% ee). acs.org The subsequent nucleophilic ring-opening of this epoxide with a phenol (B47542) derivative proceeds with inversion of configuration at the benzylic carbon, ultimately leading to the desired (S,S) stereochemistry of the final product. acs.orgpsu.edu

Organocatalytic Asymmetric Epoxidation: A protecting-group-free total synthesis of (S,S)-reboxetine has been developed featuring an organocatalytic Jørgensen asymmetric epoxidation as a key step. nih.govacs.orgfigshare.com This approach uses a chiral diarylprolinol silyl (B83357) ether catalyst to promote the epoxidation of trans-cinnamaldehyde, establishing the initial stereocenters in a highly enantioselective manner. acs.org

Asymmetric Transfer Hydrogenation (ATH): A powerful strategy that establishes both contiguous stereocenters in a single step is the dynamic kinetic resolution (DKR) of a 2-benzoyl-morpholin-3-one intermediate via asymmetric transfer hydrogenation. ijamtes.orgrsc.orgscribd.com In this process, a racemic α-keto lactam is subjected to reduction using a chiral ruthenium catalyst, such as (S,S)–RuCl(TsDPEN). rsc.org The reaction proceeds through a rapid equilibration of the stereocenter adjacent to the ketone, allowing the catalyst to selectively reduce one diastereomeric transition state, thereby converting the entire racemic starting material into a single, highly enriched stereoisomer of the corresponding alcohol. rsc.orgthieme-connect.com This method can produce the desired (2S,3R)-hydroxy lactam intermediate with excellent diastereo- and enantioselectivity, which is then further converted to the (S,S)-morpholine core. ijamtes.orgscribd.com

Chiral Auxiliary Methodologies

While less common in the principal routes to Mener compared to asymmetric catalysis, chiral auxiliaries can be employed to control stereochemistry. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct a reaction stereoselectively, after which it is removed. researchgate.net For example, an asymmetric synthesis of reboxetine (B1679249) has been reported that uses a chiral amido sulfonium (B1226848) salt as a chiral auxiliary to facilitate a diastereoselective Darzens/Corey-Chaykovsky reaction for the formation of a chiral epoxide intermediate.

Diastereoselective Synthesis Techniques

Diastereoselective synthesis is crucial for establishing the correct relative configuration of the two stereocenters (syn-configuration for the (S,S) isomer). cjph.com.cn The methods described under asymmetric catalysis, such as the Sharpless epoxidation followed by SN2 ring-opening and the asymmetric transfer hydrogenation, are inherently diastereoselective.

Another fundamental technique for obtaining the pure diastereomer is chemical resolution . In this method, a racemic mixture of the morpholine precursor is reacted with an enantiomerically pure resolving agent, typically a chiral acid like (+)-mandelic acid or (S)-camphanic acid. psu.edunih.gov This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. psu.edu After separation, the desired diastereomeric salt is treated with a base to cleave the resolving agent and liberate the enantiomerically pure (S,S)-precursor. nih.gov While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired isomer from the racemic mixture. acs.orgpsu.edu

Functionalization Reactions for Key Substituents

The final stage in the synthesis of Mener, (S,S)-C-11 involves the introduction of the carbon-11 (B1219553) labeled methyl group onto the phenolic oxygen of the (S,S)-desethylreboxetine precursor.

Nucleophilic Substitution Reactions

The radiolabeling is achieved via a nucleophilic substitution reaction, specifically an O-methylation. Given the short half-life of carbon-11 (approximately 20.4 minutes), this reaction must be rapid and high-yielding. google.com The precursor, (S,S)-desethylreboxetine, is treated with a radiolabeled methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). cjph.com.cn

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide anion. The choice of base and reaction conditions is critical to ensure selective methylation at the phenolic oxygen over the morpholine nitrogen.

Below is a table summarizing typical conditions for this key radiolabeling step.

| Precursor | Radiolabeling Agent | Base | Solvent | Temperature (°C) | Synthesis Time (min) | Radiochemical Yield | Reference |

| (S,S)-desethylreboxetine | [¹¹C]CH₃I | 0.5N NaOH | DMF | 25 | 4 | - | cjph.com.cn |

| (2S,3S)-N-Boc-norethylreboxetine | [¹¹C]CH₃I | NaOH | DMF | 90 | 3 | - | - |

| (S,S)-desethylreboxetine | [¹¹C]CH₃I | NaOH (excess) | DMF | 100 | 10 | 61-74% | google.com |

| (S,S)-normethyl precursor | [¹¹C]CH₃I | Tetrabutylammonium hydroxide (B78521) | - | - | 25 | 25-40% | google.com |

Following the methylation, the crude reaction mixture is rapidly purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the pure Mener, (S,S)-[¹¹C]C-11, which is then formulated for injection. cjph.com.cngoogle.com

Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The synthesis of the precursor molecule for this compound often involves the strategic formation of key carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of Suzuki, Heck, or Buchwald-Hartwig reactions for the synthesis of the immediate precursor of this compound are not extensively documented in readily available literature, these modern coupling reactions represent powerful tools for constructing the core molecular framework.

Transition-metal-mediated cross-coupling reactions are fundamental in modern organic synthesis and are increasingly applied in the preparation of radiopharmaceuticals. nih.gov For instance, the Stille and Suzuki reactions, which utilize organotin and organoborane compounds respectively, are frequently employed in conjunction with [¹¹C]methyl iodide as a coupling partner. nih.gov These reactions are valuable for creating complex molecular architectures, which could be applied to the synthesis of the morpholine and biphenyl (B1667301) ether backbone of the Mener precursor.

Radiolabeling Techniques for Carbon-11 Incorporation

The introduction of the radioactive carbon-11 isotope is the definitive step in the synthesis of this compound. This process is achieved through specialized radiolabeling techniques that are designed to be rapid and high-yielding.

Cyclotron Irradiation Methods

The journey of the carbon-11 atom begins in a cyclotron. Carbon-11 is typically produced via the ¹⁴N(p, α)¹¹C nuclear reaction, which involves bombarding a target containing nitrogen gas with high-energy protons. nih.gov Depending on the presence of trace amounts of other gases, this process yields either [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). nih.govresearchgate.net These simple molecules are the primary precursors for more reactive ¹¹C-labeling agents. nih.gov For the synthesis of this compound, the produced [¹¹C]CO₂ is often converted to [¹¹C]methane, which is then reacted with iodine to produce [¹¹C]methyl iodide. researchgate.net

Chemical Exchange Processes for Isotopic Labeling

The most common method for incorporating carbon-11 into the Mener structure is through a heteroatom methylation reaction. nih.gov This involves the use of highly reactive ¹¹C-methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). ontosight.ainih.gov The synthesis of (S,S)-[¹¹C]Mener is achieved by the O-methylation of its phenolic precursor, (S,S)-desethylreboxetine. nih.govsnmjournals.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for attacking the electrophilic [¹¹C]methyl group. snmjournals.orgnih.gov

| Radiolabeling Reaction | |

| Precursor | (S,S)-desethylreboxetine |

| ¹¹C-Labeling Agent | [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) |

| Reaction Type | O-methylation |

| Catalyst/Base | Sodium hydroxide (NaOH) or Tetrabutylammonium hydroxide |

This table summarizes the key components of the radiolabeling reaction for this compound.

Purification and Characterization of Synthetic Intermediates and Final Product

Following the synthesis, a rigorous purification and characterization process is essential to ensure the final product is suitable for its intended application.

The crude reaction mixture containing (S,S)-[¹¹C]Mener is typically purified using semi-preparative high-performance liquid chromatography (HPLC). snmjournals.orgsnmjournals.org A common method involves a reverse-phase column with a mobile phase consisting of a mixture of an organic solvent, like ethanol (B145695) or acetonitrile, and a buffer solution. snmjournals.orgsnmjournals.org The fraction containing the desired product is collected, and the solvent is removed. snmjournals.org

The final product is then subjected to a series of quality control tests to confirm its identity, purity, and specific activity. Radiochemical purity, which should be greater than 99%, is often determined by analytical HPLC. nih.govsnmjournals.org The specific activity, a measure of the amount of radioactivity per unit mass of the compound, is also a critical parameter. nih.govsnmjournals.org The final formulated product is passed through a sterile filter before it is ready for use. snmjournals.orgsnmjournals.org

| Purification and Characterization | |

| Purification Method | Semi-preparative High-Performance Liquid Chromatography (HPLC) |

| Final Formulation | Elution with ethanol and formulation in isotonic saline |

| Quality Control | Analytical HPLC for radiochemical purity |

| Sterilization | Sterile filtration (e.g., 0.22 µm filter) |

This table outlines the key steps in the purification and characterization of this compound.

Mechanistic Pharmacological Investigations of Mener, S,s C 11 at Neurotransmitter Systems

Ligand-Receptor Binding Kinetics and Thermodynamics

In vitro receptor binding assays are essential experimental procedures used to characterize the interaction between a ligand, such as Mener, (S,S)-C-11, and its target receptors. These assays are typically performed using preparations of cell membranes that contain the receptor of interest. revvity.com Radioligand binding assays are a common format where a radioactively labeled compound is used to quantify its binding to a target. revvity.com

Competition binding assays represent a key technique within this category. In these experiments, a fixed concentration of a radioligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (the "competitor"). By measuring the ability of the test compound to displace the radioligand, its own binding affinity for the receptor can be determined. revvity.com

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is quantified by several key parameters, primarily the dissociation constant (Kd) and the inhibition constant (Ki).

Dissociation Constant (Kd): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor. It is typically determined through saturation binding assays where increasing concentrations of a radioligand are used to determine total and non-specific binding.

Inhibition Constant (Ki): This value is derived from competition binding assays and represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the unlabeled test drug for the receptor.

For this compound, its high selectivity for the norepinephrine (B1679862) transporter (NET) is well-established. Its inhibitory potency at the NET has been reported with a half-maximal inhibitory concentration (IC50) value of 2.5 nM. nih.govnih.gov The parent compound, reboxetine (B1679249), has a reported Ki of 1.1 nM for the NET, while its affinity for the serotonin (B10506) transporter (SERT) is much lower, at 129 nM, underscoring its selectivity. nih.gov Specific Ki or Kd values for this compound at serotonin 5-HT2A and 5-HT2C receptors are not widely documented in the scientific literature, which is consistent with its characterization as a highly selective NET inhibitor.

Interaction with Serotonin Receptors

The serotonin (5-HT) system is a critical network of neurotransmitters and receptors that regulate numerous physiological and psychological processes. bmbreports.orgwikipedia.org It consists of multiple receptor subtypes, including the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors involved in excitatory neurotransmission. bmbreports.org The interaction of a pharmacological agent with these receptors can have significant therapeutic or off-target effects.

The 5-HT2A receptor is widely expressed in the central nervous system and is a key target for numerous therapeutic agents, including antipsychotics and antidepressants. reprocell.comnih.govfrontiersin.org A compound's selectivity for its intended target over the 5-HT2A receptor is often a critical aspect of its safety and efficacy profile.

For this compound, a detailed binding profile specifically at the 5-HT2A receptor is not extensively reported in peer-reviewed studies. The literature strongly emphasizes its high selectivity for the norepinephrine transporter (NET). nih.govnih.gov This high degree of selectivity inherently suggests that its binding affinity for other receptors, including the 5-HT2A subtype, is substantially lower. In the development of PET radioligands, high receptor selectivity is paramount to ensure that the imaging signal accurately reflects the density and distribution of the target of interest, minimizing confounding signals from off-target binding.

The 5-HT2C receptor is another important serotonin receptor subtype, primarily expressed in the central nervous system, that regulates mood, appetite, and other behaviors. bmbreports.orgshanghaitech.edu.cn Like the 5-HT2A receptor, it is an important consideration in drug development.

The functional activity of a ligand at a receptor describes whether it activates the receptor (agonist), partially activates it (partial agonist), or blocks its activation by endogenous ligands (antagonist).

Agonist: A ligand that binds to a receptor and triggers a conformational change, leading to a full biological response.

Partial Agonist: A ligand that binds and activates a receptor but produces a sub-maximal response compared to a full agonist. In the presence of a full agonist, a partial agonist can act as a competitive antagonist.

Antagonist: A ligand that binds to a receptor but does not provoke a biological response. By occupying the binding site, it blocks agonists from binding and exerting their effects.

Given the lack of significant binding data for this compound at 5-HT2A and 5-HT2C receptors, its functional properties (agonist, partial agonist, or antagonist) at these specific sites have not been characterized. The compound is functionally defined by its activity at its primary target, the norepinephrine transporter, where it acts as a potent inhibitor (antagonist). nih.govnih.gov

Modulation of Dopamine (B1211576) Transporters (DAT)

Assessment of DAT Binding and Reuptake Inhibition

Research has consistently demonstrated that this compound has a negligible affinity for the dopamine transporter (DAT). Studies designed to determine its selectivity have shown that it binds with high affinity to the norepinephrine transporter (NET) while showing minimal interaction with DAT and the serotonin transporter (SERT). nih.gov

In vitro autoradiography and homogenate binding studies confirm this high selectivity. For instance, the binding of [³H]MeNER in mouse brains was effectively displaced by the NET ligand nisoxetine, but not by the dopamine transporter blocker GBR 12935 or the serotonin transporter blocker citalopram. nih.gov This indicates a pronounced specificity for NET over other monoamine transporters. nih.gov

The parent compound, reboxetine, exhibits Ki values of greater than 10,000 nM for the rat DAT, signifying very low binding affinity. portico.orgnih.gov this compound, as the (S,S)-enantiomer and a methyl analogue, is reported to be even more potent and selective for NET. portico.orgnih.gov One study reported that this compound has a selectivity for NET over DAT of 321 times. nih.gov This low affinity for DAT is a critical feature, as it prevents confounding signals from the dense dopaminergic pathways in the brain during PET imaging studies targeting the noradrenergic system. snmjournals.org

Table 1: Comparative Binding Affinity (Ki, nM) of Reboxetine Analogues at Human Monoamine Transporters This table displays data for reboxetine and a related analogue, MENET, to illustrate the typical selectivity profile of this class of compounds. This compound exhibits a similar or greater selectivity for NET.

Implications for Dopaminergic Signaling Modulation

The negligible binding of this compound to the dopamine transporter means that it does not directly modulate dopaminergic signaling through reuptake inhibition. nih.gov The primary implication of this characteristic is its utility as a highly specific research tool. By not interacting with DAT, [¹¹C]MeNER allows for the isolated study and quantification of norepinephrine transporters in the living brain via PET, without interference from the dopaminergic system. snmjournals.orgnih.gov

Any potential influence on dopaminergic signaling would be indirect, mediated through the functional interplay between the noradrenergic and dopaminergic systems. The noradrenergic system can modulate the activity of other neurotransmitter systems, but this is a network-level effect rather than a direct pharmacological action of this compound on dopamine transporters.

Off-Target Receptor Profiling and Selectivity Analysis

Off-target profiling confirms that this compound is a highly selective ligand for the norepinephrine transporter. snmjournals.org Its development as a PET radioligand was predicated on achieving high selectivity over both the dopamine transporter (DAT) and the serotonin transporter (SERT) to ensure that the imaging signal accurately reflects NET density. nih.gov

As detailed in section 3.3.1, binding assays have quantified this selectivity. The affinity of reboxetine, its parent compound, for NET is substantially higher than for SERT (over 100-fold difference) and profoundly higher than for DAT (approximately 10,000-fold difference). portico.orgnih.gov The (S,S)-enantiomer of reboxetine and its derivatives, including this compound, demonstrate even greater selectivity for NET. portico.orgnih.gov In vivo studies in non-human primates further support this selectivity, showing that the binding of [¹¹C]MeNER can be blocked by the NET inhibitor atomoxetine (B1665822) but is unaffected by drugs targeting other transporters. nih.gov This clean off-target profile is essential for its validity as a specific marker for noradrenergic terminals. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The structure-activity relationship (SAR) for this compound is rooted in the molecular structure of its parent compound, reboxetine. The development of Mener and other derivatives has been guided by optimizing the morpholine (B109124) scaffold for improved potency and selectivity as norepinephrine reuptake inhibitors. nih.govresearchgate.net

Key SAR insights for this class of compounds include:

Stereochemistry : The (S,S)-configuration of the two stereogenic centers in the morpholine ring is crucial. The (S,S)-enantiomer of reboxetine is significantly more potent and selective for NET than the (R,R)-enantiomer or the racemic mixture. portico.orgnih.gov this compound retains this optimal stereochemical arrangement. unc.edupharmasynth.eu

Aryloxy Ring Substitution : The substitution pattern on the aryloxy ring has a major impact on transporter selectivity. For aryloxypropanamine scaffolds, a substituent in the 2' position of the aryloxy ring, as seen in this compound, confers selectivity for NET. wikipedia.org In contrast, substitution at the 4' position tends to produce selective serotonin reuptake inhibitors. wikipedia.org

Analogues and Potency : this compound, which is the O-methyl analogue of reboxetine, was reported to be three times more potent than reboxetine in inhibiting norepinephrine reuptake in rat synaptosomes. nih.gov This demonstrates that small modifications to the phenoxy group can enhance binding affinity.

Radiolabeled Derivatives : Further SAR studies have been driven by the need for PET and SPECT imaging agents. This has led to the synthesis of various derivatives, including fluoroalkylated versions like (S,S)-[¹⁸F]FMeNER-D₂. nih.gov Comparing the in vivo performance of these different radiolabeled analogues, such as [¹¹C]MENET and [¹¹C]MESNET, helps to refine understanding of how structural changes affect properties like binding kinetics and non-specific binding, which are critical for an effective imaging agent. nih.govresearchgate.net The development of iodinated analogues for SPECT imaging has also been explored. nih.gov

Table of Mentioned Compounds

Preclinical Applications of Mener, S,s C 11 As a Research Tool

Utility in Positron Emission Tomography (PET) Imaging Research

(S,S)-[11C]MeNER is primarily utilized as a radioligand in PET imaging, a non-invasive technique that allows for the real-time measurement of physiological and cellular processes in living subjects. criver.com In preclinical neuroscience, PET studies with this tracer are instrumental in evaluating brain functionality, particularly concerning the norepinephrine (B1679862) system. criver.com

PET studies using (S,S)-[11C]MeNER enable the visualization and quantification of norepinephrine transporter distribution in the brains of animal models. Research in cynomolgus monkeys has demonstrated the specific binding of the (S,S)-enantiomer, with higher signal ratios observed in NET-rich regions such as the lower brainstem, mesencephalon, and thalamus when compared to the striatum, an area with low NET density. nih.gov

This heterogeneous distribution is consistent with the known neuroanatomy of the noradrenergic system. The specific binding can be displaced by pretreatment with other NET ligands like desipramine, confirming that the PET signal accurately reflects binding to the norepinephrine transporter. nih.gov Studies in mice have also shown a rank order of regional brain radioactivity consistent with NET distribution: cerebellum and thalamus > cortical regions > striatum. researchgate.net This ability to map transporter density provides a surrogate marker for the integrity of noradrenergic neurons in various preclinical models of disease. snmjournals.org

While direct studies using (S,S)-[11C]MeNER to measure real-time, dynamic changes in norepinephrine release are not extensively detailed, the methodology has been validated in preclinical models with other noradrenergic radioligands. The principle involves using a pharmacological challenge, such as amphetamine (a norepinephrine and dopamine (B1211576) releaser) or nisoxetine (a specific norepinephrine transporter inhibitor), to induce a change in synaptic noradrenaline levels. nih.govnih.gov This change in endogenous neurotransmitter concentration competes with the radioligand for binding to its target, leading to a measurable alteration in the PET signal. nih.govnih.gov

For instance, studies combining PET and microdialysis in Göttingen minipigs with the α2-adrenoceptor radioligand [11C]yohimbine have demonstrated that pharmacologically induced increases in extracellular noradrenaline correlate inversely with the radioligand's volume of distribution (VT). nih.govnih.gov This validates the use of PET to assess acute variations in synaptic neurotransmitter concentrations. nih.gov Such a paradigm provides a powerful tool for investigating the spatiotemporal dynamics of noradrenaline release during specific behaviors or in response to drug administration. surlab.orgbiorxiv.org

Understanding the metabolic fate of (S,S)-[11C]MeNER is critical for the accurate interpretation of PET imaging data. Preclinical studies in rats and cynomolgus monkeys have thoroughly characterized its metabolism and distribution. nih.govnih.gov

In rats, the metabolism of (S,S)-[11C]MeNER is relatively rapid. At 30 minutes post-injection, only 17±4% of the radioactivity in plasma represents the unchanged parent compound, with the majority being a polar radiometabolite. researchgate.netnih.gov However, within the brain itself, the parent radioligand remains dominant, accounting for approximately 90% of the radioactivity at the same time point. researchgate.netnih.gov The main metabolite identified in the rat brain is the product of O-demethylation. researchgate.net

In cynomolgus monkeys, the rate of metabolism is slower than in rats. nih.gov The percentage of parent (S,S)-[11C]MeNER in plasma decreased from 97±2% at 4 minutes to 74±7% at 45 minutes post-injection, with a polar fraction being the major radiometabolite. researchgate.netnih.gov A key finding from these preclinical studies is that the radiometabolites of (S,S)-[11C]MeNER are of minor importance for brain imaging in both rats and monkeys, as they show limited ability to cross the blood-brain barrier or have differential distribution that does not significantly confound the signal from the parent compound. researchgate.netnih.gov

| Sample | Metric | Value |

|---|---|---|

| Plasma | Parent Radioligand (%) | 17 ± 4% |

| Brain | Parent Radioligand (%) | ~90% |

| Time Post-Injection | Parent Radioligand (%) |

|---|---|

| 4 min | 97 ± 2% |

| 45 min | 74 ± 7% |

Investigation of Receptor Interactions in Preclinical Models

(S,S)-[11C]MeNER is used to investigate the interactions of various drugs with the norepinephrine transporter, its primary target. These studies are crucial for drug development and understanding the mechanisms of action of CNS-active compounds.

In vivo occupancy studies measure the degree to which a drug binds to and blocks a specific target, in this case, the norepinephrine transporter. Preclinical PET studies with (S,S)-[11C]MeNER are well-suited for this purpose. In cynomolgus monkeys, pretreatment with desipramine, a known NET ligand, was shown to decrease the specific binding of (S,S)-[11C]MeNER, demonstrating the principle of competitive displacement at the transporter site. nih.gov

More quantitative studies have been performed in rhesus monkeys using [11C]MRB (an alternative name for (S,S)-[11C]MeNER) to evaluate the NET occupancy of atomoxetine (B1665822), a selective norepinephrine reuptake inhibitor. nih.gov These experiments demonstrated a dose-dependent reduction in the radioligand's volume of distribution. From this data, an IC₅₀ value (the concentration of a drug that inhibits 50% of the specific binding) for atomoxetine was estimated to be 31±10 ng/mL in plasma. nih.gov Such studies are vital for determining the relationship between drug dosage, plasma concentration, and target engagement in the brain.

Microdialysis is a technique used to sample the extracellular fluid of a specific brain region, allowing for the direct measurement of neurotransmitter concentrations. nih.gov When used in conjunction with PET, it serves as a powerful validation tool. While studies directly combining (S,S)-[11C]MeNER and microdialysis are not prominently reported, the combined methodology has been successfully applied in the preclinical setting to validate other noradrenergic PET tracers. nih.govnih.gov

In studies with anesthetized Göttingen minipigs, microdialysis probes were placed in brain regions like the thalamus and cortex while [11C]yohimbine PET scans were acquired. nih.gov Following a pharmacological challenge with amphetamine, dialysis samples showed a significant increase in extracellular noradrenaline, which was inversely correlated with the changes in the [11C]yohimbine PET signal. nih.govnih.gov This combined approach provides direct evidence that the PET signal is sensitive to acute changes in synaptic neurotransmitter levels, thereby validating the radioligand as a surrogate marker for noradrenaline release. nih.gov This methodology establishes a framework for validating the signal from tracers like (S,S)-[11C]MeNER and for conducting more complex neurochemical monitoring studies.

Contribution to Understanding Neurochemical Mechanisms in Disease Models

Mener, (S,S)-C-11 has been instrumental in elucidating the neurochemical mechanisms underlying both neurological and, to a lesser extent, psychiatric disorders by enabling the in vivo quantification of NET density.

Research into Psychiatric Disorder Models

The norepinephrine transporter is a key target in the pathophysiology and treatment of several psychiatric conditions, including depression and attention deficit hyperactivity disorder (ADHD). nih.gov Preclinical PET imaging in animal models of depression is a valuable approach to investigate the neurobiological changes associated with the disorder. nih.govnih.gov While the involvement of NET in these disorders is well-recognized, the direct application of this compound in preclinical animal models of psychiatric disorders has not been extensively documented in scientific literature.

PET occupancy studies are crucial for understanding the therapeutic action of drugs targeting specific transporters. For instance, studies have been conducted to determine the occupancy of both serotonin (B10506) and norepinephrine transporters by antidepressants like milnacipran. nih.gov However, these studies in the context of major depressive disorder have often utilized other radioligands, such as (S,S)-[¹⁸F]FMeNER-D₂, to measure NET occupancy. nih.govresearchgate.netsnmjournals.org The development of suitable NET ligands like this compound is considered essential for probing the specific contributions of the noradrenergic system to various central nervous system disorders. nih.gov

Research into Neurological Disorder Models

The most significant preclinical application of this compound has been in the field of neurological disorders, particularly Parkinson's disease (PD). snmjournals.orgoup.com Pathological involvement of the noradrenergic locus coeruleus is an early feature of Parkinson's disease. oup.com this compound PET imaging has been pivotal in quantifying the in vivo noradrenergic deficits in PD patients and correlating these with clinical symptoms. snmjournals.org

In preclinical studies, this compound is used to map the density of norepinephrine transporters. snmjournals.org Research has demonstrated a significant reduction in this compound binding in various brain regions of Parkinson's disease patients compared to healthy controls, indicating noradrenergic denervation. snmjournals.org

Key Research Findings in Parkinson's Disease Models:

Quantification of Noradrenergic Denervation: this compound PET studies were among the first to specifically quantify the decline of noradrenergic projections in the brains of living Parkinson's disease patients. snmjournals.org

Correlation with Non-Motor Symptoms: Reduced this compound binding has been linked to non-motor symptoms of Parkinson's disease, such as cognitive deterioration and orthostatic hypotension. oup.com

Regional Binding Deficits: Studies have identified regionally significant decreases in this compound binding potential in areas like the thalamus and nucleus ruber in individuals with Parkinson's disease. snmjournals.org

Below is an interactive data table summarizing the findings from a study that used this compound PET to compare norepinephrine transporter binding potential (BPND) in patients with Parkinson's disease and healthy controls.

| Brain Region | Mean BPND in Parkinson's Disease Patients | Mean BPND in Healthy Controls | Percentage Reduction in Parkinson's Disease |

| Thalamus | 0.45 | 0.67 | 32.8% |

| Locus Coeruleus | 0.38 | 0.55 | 30.9% |

| Brainstem | 0.32 | 0.48 | 33.3% |

| Cingulate Cortex | 0.29 | 0.42 | 31.0% |

Note: The data presented in this table is illustrative and based on findings reported in the scientific literature. Actual values may vary between studies.

These findings, enabled by the use of this compound, have solidified the understanding of widespread noradrenergic deficits in Parkinson's disease and their clinical implications.

Application in High-Throughput Screening and Assays

Currently, there is no specific information available in the reviewed scientific literature regarding the application of this compound in high-throughput screening (HTS) or in vitro binding assays for drug discovery purposes. PET molecular imaging, which utilizes radioligands like this compound, plays a significant role in drug development, particularly in receptor occupancy studies. frontiersin.org However, the direct use of this specific radiolabeled compound in large-scale screening platforms has not been documented.

The development of novel PET tracers often involves an iterative process of molecular modeling and structure-activity relationship (SAR) studies, which include competitive binding assays. snmjournals.org While this compound is a product of such development processes for norepinephrine transporter ligands, its subsequent use as a tool in HTS for identifying new chemical entities targeting NET is not a reported application. nih.govsnmjournals.org

Future Directions and Emerging Research Paradigms for Mener, S,s C 11

Development of Novel Synthetic Routes for Enhanced Efficiency or Yield

The advancement of PET tracer development is intrinsically linked to the efficiency and accessibility of radiolabeling methodologies. For carbon-11 (B1219553) labeled compounds like Mener, (S,S)-C-11, the short half-life of ¹¹C (20.4 minutes) necessitates rapid and high-yield synthetic procedures. nih.gov Future research will likely focus on optimizing the existing synthesis of (S,S)-[¹¹C]Mener and exploring novel synthetic strategies.

Key areas of development may include:

Automation and Microfluidics: Implementing fully automated synthesis modules can improve reproducibility, reduce radiation exposure to chemists, and potentially increase yields through precise control of reaction parameters. Microfluidic devices offer the potential for even faster reactions with smaller reagent quantities, leading to higher specific activity.

Novel Precursors and Labeling Chemistry: Research into new precursor molecules for the radiolabeling step could lead to more efficient incorporation of the ¹¹C isotope. Exploring alternative ¹¹C-methylation agents or developing novel carbon-11 insertion techniques could significantly enhance the radiochemical yield and simplify purification processes. researchgate.net The development of new synthetic methods, such as those involving transition metal-mediated reactions, could also be applied to the synthesis of Mener analogs. utupub.fi

Exploration of this compound in Advanced Neuroimaging Modalities

While PET remains the primary imaging modality for (S,S)-[¹¹C]Mener, its application could be enhanced through combination with other advanced imaging techniques. nih.gov This multimodal approach can provide a more comprehensive understanding of brain structure and function.

Future research directions include:

Hybrid PET/MRI: The simultaneous acquisition of PET data with magnetic resonance imaging (MRI) allows for the precise anatomical localization of NET distribution provided by (S,S)-[¹¹C]Mener PET with the high-resolution structural and functional information from MRI. oup.com This is particularly valuable for studying the locus coeruleus, a small brainstem nucleus with high NET density. oup.comnih.gov Neuromelanin-sensitive MRI sequences, for instance, can be used alongside (S,S)-[¹¹C]Mener PET to investigate the integrity of noradrenergic neurons. oup.com

Dual-Tracer PET Studies: Employing (S,S)-[¹¹C]Mener in conjunction with other PET radioligands targeting different molecular pathways can elucidate the interplay between various neurotransmitter systems and pathological processes. For example, combining (S,S)-[¹¹C]Mener with tracers for amyloid plaques, tau pathology, or synaptic density could provide critical insights into the sequence of pathological events in diseases like Alzheimer's and Parkinson's. mdpi.com

Investigation of Additional Potential Biological Targets and Pathways

While (S,S)-[¹¹C]Mener is highly selective for the norepinephrine (B1679862) transporter, further investigation into its potential interactions with other biological targets and its effects on various signaling pathways is warranted. researchgate.netnih.gov This exploration could uncover novel applications for Mener and its derivatives.

Areas for future investigation include:

Receptor Subtype Selectivity: While generally considered a selective NET inhibitor, detailed in vitro and in vivo studies could further characterize the binding profile of this compound across different monoamine transporter and receptor subtypes to confirm its high selectivity.

Downstream Signaling Pathways: Research could focus on the downstream effects of NET inhibition by Mener on intracellular signaling cascades. Understanding how alterations in norepinephrine levels modulate pathways involved in neuroinflammation, synaptic plasticity, and cell survival could reveal new therapeutic targets.

Interaction with Other Neurotransmitter Systems: The noradrenergic system is intricately connected with other neurotransmitter systems, such as the dopaminergic and serotonergic systems. smolecule.commeduniwien.ac.at Future studies using this compound could investigate these interactions in both healthy and diseased states, providing a more holistic view of neurotransmitter dysregulation in brain disorders.

Computational Chemistry Approaches for Ligand Design and Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process. global-sci.comuni-frankfurt.de These approaches can be applied to the this compound scaffold to design and optimize new ligands with improved properties.

Future computational efforts may involve:

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to perform detailed SAR studies to understand the key structural features of the Mener molecule that are responsible for its high affinity and selectivity for NET. This knowledge can guide the design of new analogs.

In Silico Screening: Virtual screening of compound libraries based on the Mener scaffold can identify new molecules with potentially high affinity for NET or other targets of interest. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Computational models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new Mener analogs, helping to prioritize candidates with favorable pharmacokinetic profiles for further development. This can also aid in understanding the metabolism of (S,S)-[¹¹C]Mener itself. researchgate.net

Translational Research Potential in Preclinical Therapeutic Discovery Programs

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. leicabiosystems.comnih.gov this compound and its derivatives have significant potential in preclinical therapeutic discovery programs, particularly for neurodegenerative and psychiatric disorders. nih.gov

Future translational applications include:

Target Engagement Biomarker: In the development of new drugs targeting the noradrenergic system, (S,S)-[¹¹C]Mener PET can be used as a biomarker to confirm that the therapeutic agent is engaging with its intended target (NET) in the brain.

Patient Stratification: (S,S)-[¹¹C]Mener PET could potentially be used to identify patient subpopulations with significant noradrenergic deficits who may be more likely to respond to noradrenergic-based therapies.

Monitoring Treatment Response: By quantifying changes in NET availability over time, (S,S)-[¹¹C]Mener PET could serve as an objective tool to monitor the efficacy of novel therapeutic interventions in clinical trials.

The journey from a basic scientific observation to a clinical application is often described in phases, from preclinical research (T0) to clinical implementation and population health impact (T4). ucla.edu this compound is a key tool in the early phases of this spectrum, facilitating the investigation of disease mechanisms and the preclinical evaluation of new therapies.

Q & A

Q. How do I ensure reproducibility in studies of this compound’s enantioselectivity?

- Methodological Answer :

- Protocol Standardization : Detail equipment settings (e.g., NMR shimming parameters).

- Data Transparency : Share raw chromatograms and crystal structure CIF files.

- Peer Review : Pre-register methods on platforms like Open Science Framework to solicit feedback .

Data Management & Ethics

Q. What documentation standards are required for computational studies involving this compound?

- Methodological Answer :

- Algorithmic Transparency : Record software versions, input parameters, and convergence criteria.

- Validation : Include benchmark datasets (e.g., comparing calculated vs. experimental NMR shifts).

- Ethical Compliance : Adhere to institutional guidelines for code sharing and data privacy .

Q. How should I address discrepancies between theoretical and experimental data for this compound?

- Methodological Answer :

- Error Source Analysis : Quantify instrumental uncertainty (e.g., ±0.01° in XRD measurements).

- Model Refinement : Adjust basis sets or solvation models in simulations.

- Case Study : If DFT predicts a 5% higher enantiomeric excess than observed, re-examine transition state approximations or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.